molecular formula C13H13NOS B12492714 S-(2-naphthyl) dimethylthiocarbamate

S-(2-naphthyl) dimethylthiocarbamate

Cat. No.: B12492714
M. Wt: 231.32 g/mol
InChI Key: SYJSIIMTVMQMHP-UHFFFAOYSA-N
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Description

N,N-dimethyl-1-(naphthalen-2-ylsulfanyl)formamide is an organic compound that features a naphthalene ring substituted with a dimethylamino group and a formamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-1-(naphthalen-2-ylsulfanyl)formamide typically involves the reaction of naphthalene-2-thiol with N,N-dimethylformamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of N,N-dimethyl-1-(naphthalen-2-ylsulfanyl)formamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-1-(naphthalen-2-ylsulfanyl)formamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the formamide group to an amine.

    Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid are employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the naphthalene ring.

Scientific Research Applications

N,N-dimethyl-1-(naphthalen-2-ylsulfanyl)formamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-dimethyl-1-(naphthalen-2-ylsulfanyl)formamide involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N,N-dimethylformamide: A common solvent and reagent in organic synthesis.

    N,N-dimethylacetamide: Another versatile solvent and reagent with similar properties.

    Naphthalene derivatives: Compounds with a naphthalene ring and various substituents.

Uniqueness

N,N-dimethyl-1-(naphthalen-2-ylsulfanyl)formamide is unique due to the presence of both a naphthalene ring and a formamide group, which confer distinct chemical and physical properties

Properties

Molecular Formula

C13H13NOS

Molecular Weight

231.32 g/mol

IUPAC Name

S-naphthalen-2-yl N,N-dimethylcarbamothioate

InChI

InChI=1S/C13H13NOS/c1-14(2)13(15)16-12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,1-2H3

InChI Key

SYJSIIMTVMQMHP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)SC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

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